![molecular formula C8H6Cl2F2O B1402179 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-99-5](/img/structure/B1402179.png)
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
Overview
Description
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-1-methylbenzene, is reacted with chlorodifluoromethane in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove halogen atoms or to modify the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-[chloro(difluoro)-methoxy]-1-methyl-benzene.
Scientific Research Applications
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Agricultural Chemistry: Explored as a potential component in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups, such as chlorine and fluorine, can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,2-difluorobenzene
- 2-Chloro-1,4-difluorobenzene
- 2-Chloro-2,2-difluoroacetophenone
Uniqueness
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene is unique due to the combination of chloro and difluoromethoxy groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Biological Activity
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene, also known as 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, is an organic compound with the molecular formula C8H6Cl2F2O. This compound has garnered attention for its potential biological activities, particularly in agricultural applications and medicinal chemistry. Its unique structure, characterized by a benzene ring substituted with chlorine and difluoromethoxy groups, influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of electronegative fluorine and chlorine atoms enhances the compound's reactivity and binding affinity to biological molecules. This can modulate several biochemical pathways, leading to therapeutic effects or toxicity depending on the concentration and target organism.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
- Insecticidal and Herbicidal Effects : The compound has demonstrated effectiveness against agricultural pests, indicating potential use as an insecticide or herbicide. Its mechanism may involve disrupting metabolic pathways in target organisms.
- Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with some studies suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Pharmacokinetics
Pharmacokinetic studies have shown that the bioavailability of this compound is relatively low due to poor solubility. For instance, in vivo studies in mice indicated a bioavailability of approximately 21% when administered orally . The pharmacokinetic profile reveals a longer half-life compared to other compounds, which may be advantageous for therapeutic applications.
Parameter | Value |
---|---|
Bioavailability | 21% |
Half-life | 1.12 hours |
Total clearance | 4.9 mL/min/kg |
Free IC90 | Higher than other tested compounds |
Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of this compound found that it significantly inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be below 0.5 mM for effective strains, indicating strong antimicrobial potential .
Study 2: In Vivo Efficacy
In a pharmacokinetic study involving Balb/C mice, the compound was administered at doses of 1 mg/kg intravenously and 5 mg/kg orally. The results demonstrated that while the compound had low total clearance, its unbound concentration did not reach the desired therapeutic levels due to solubility issues . This study highlighted the need for formulation improvements to enhance bioavailability.
Properties
IUPAC Name |
4-chloro-2-[chloro(difluoro)methoxy]-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUVWKWDCNPBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.